ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10778743
InChI: InChI=1S/C12H13N3O4S/c1-3-19-12(18)9-6(2)8-10(20-9)14-5-15(11(8)17)4-7(13)16/h5H,3-4H2,1-2H3,(H2,13,16)
SMILES: CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)N)C
Molecular Formula: C12H13N3O4S
Molecular Weight: 295.32 g/mol

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE

CAS No.:

Cat. No.: VC10778743

Molecular Formula: C12H13N3O4S

Molecular Weight: 295.32 g/mol

* For research use only. Not for human or veterinary use.

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE -

Specification

Molecular Formula C12H13N3O4S
Molecular Weight 295.32 g/mol
IUPAC Name ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C12H13N3O4S/c1-3-19-12(18)9-6(2)8-10(20-9)14-5-15(11(8)17)4-7(13)16/h5H,3-4H2,1-2H3,(H2,13,16)
Standard InChI Key USXDSRAHJKXAJQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)N)C
Canonical SMILES CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)N)C

Introduction

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound is characterized by its unique structural features, which include a thieno[2,3-d]pyrimidine core, a carbamoylmethyl group, and an ethyl ester moiety.

Synthesis Methods

The synthesis of ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from simpler precursors. Common methods include condensation reactions between appropriate thieno[2,3-d]pyrimidine derivatives and carbamoylating agents, followed by esterification to introduce the ethyl ester group.

Synthesis Steps:

  • Formation of Thieno[2,3-d]pyrimidine Core: This involves the reaction of thiophene derivatives with pyrimidine precursors.

  • Introduction of Carbamoylmethyl Group: Carbamoylation reactions are used to add the carbamoylmethyl moiety.

  • Esterification: The final step involves converting the carboxylic acid group to an ethyl ester.

Biological Activities

Thienopyrimidines, including ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE, have been studied for their potential biological activities. These compounds often exhibit antimicrobial properties, acting against a range of bacteria and fungi. Additionally, some thienopyrimidines have shown promise as anticancer agents, although specific data on this compound's efficacy is limited.

Biological ActivityDescription
Antimicrobial ActivityEffective against various bacteria and fungi.
Anticancer ActivityPotential as anticancer agents, though specific data is limited.

Research Findings

Research on thienopyrimidines has highlighted their versatility in medicinal chemistry. Studies have focused on modifying the core structure to enhance biological activity. While specific research on ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is limited, the broader class of thienopyrimidines offers insights into potential applications.

Key Research Insights:

  • Structural Modifications: Altering functional groups can significantly impact biological activity.

  • Pharmacological Potential: Thienopyrimidines are explored for their therapeutic potential across various diseases.

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